

Application Notes and Protocols: JNJ-6379 (Bersacapavir)

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Compound of Interest

Compound Name: JNJ-6379

Cat. No.: B1574635

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Topic: **JNJ-6379** (Bersacapavir) Solubility and Preparation in DMSO

Audience: Researchers, scientists, and drug development professionals.

Note: The designation "**JNJ-6379**" is also associated with the compound JNJ-56136379 (Bersacapavir), a Hepatitis B Virus (HBV) capsid assembly modulator. This document focuses on JNJ-56136379. Another compound, JNJ-7706621, is a dual inhibitor of cyclin-dependent kinases and Aurora kinases and should not be confused with **JNJ-6379** (Bersacapavir).

Introduction

JNJ-6379, also known as Bersacapavir or JNJ-56136379, is a potent, novel, orally bioavailable capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB) infection.^{[1][2][3]} It exhibits a dual mechanism of action, interfering with both the early and late stages of the HBV life cycle.^{[1][2]} This document provides detailed information on the solubility of **JNJ-6379** in Dimethyl Sulfoxide (DMSO) and protocols for its preparation and use in research settings.

Physicochemical Properties and Solubility

JNJ-6379 is a hydrophobic molecule, and DMSO is a common solvent for its in vitro applications.

Table 1: Solubility of **JNJ-6379** (Bersacapavir) in DMSO

Solvent	Concentration	Remarks	Source
DMSO	10 mM	Available as a ready-to-use solution.	[3]

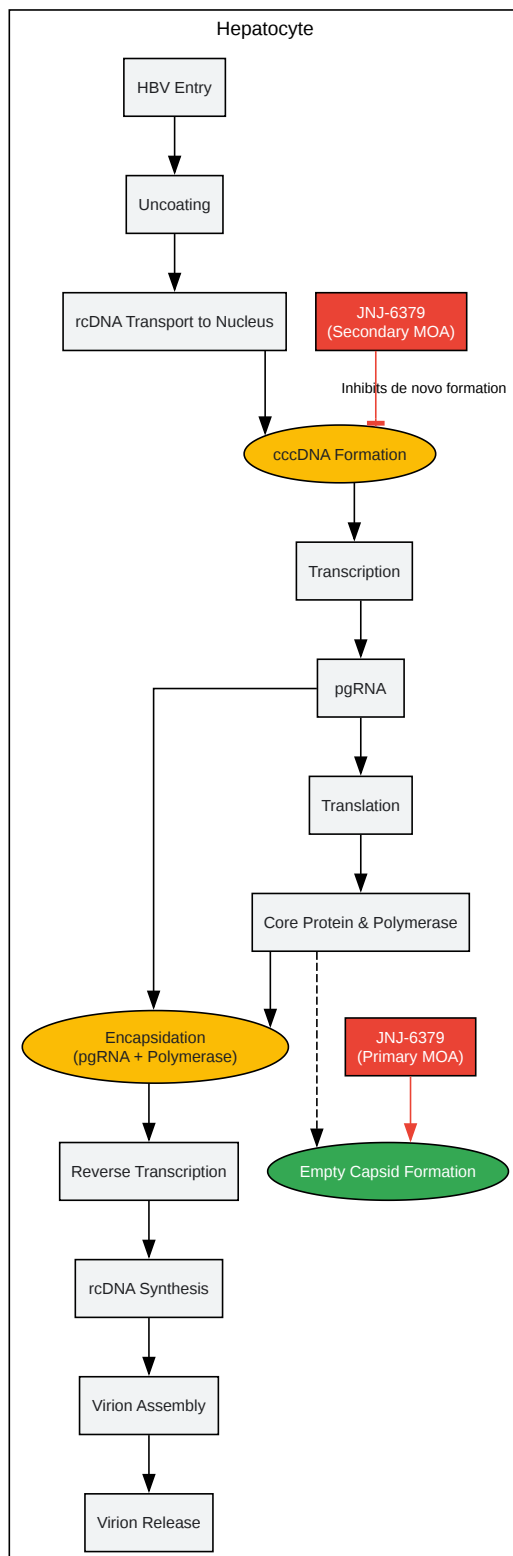
For preparing stock solutions from a solid form, it is recommended to use anhydrous, sterile DMSO to ensure stability and prevent precipitation.[4][5]

Mechanism of Action and Signaling Pathway

JNJ-6379's primary mechanism of action is the modulation of HBV capsid assembly.[1][2] It binds to the core protein dimers, accelerating the assembly of capsids that are morphologically normal but devoid of the viral pre-genomic RNA (pgRNA) and polymerase.[6] This leads to the formation of empty, non-infectious viral particles.

Secondly, **JNJ-6379** has been shown to inhibit the de novo formation of covalently closed circular DNA (cccDNA) when present at the time of infection, thus impacting an early step in the viral life cycle.[1][2]

Diagram of JNJ-6379's dual mechanism of action on the HBV lifecycle.

[Click to download full resolution via product page](#)Caption: Dual mechanism of action of **JNJ-6379** on the HBV lifecycle.

Experimental Protocols

Preparation of a 10 mM Stock Solution of JNJ-6379 in DMSO

This protocol describes the preparation of a 10 mM stock solution from a solid form of **JNJ-6379**.

Materials:

- **JNJ-6379** (Bersacapavir) solid powder (Molecular Weight: to be obtained from the supplier)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes and sterile tips

Procedure:

- Calculate the required mass: Determine the mass of **JNJ-6379** powder needed to prepare the desired volume of a 10 mM stock solution. The formula is: $\text{Mass (mg)} = 10 \text{ mmol/L} * \text{Volume (L)} * \text{Molecular Weight (g/mol)} * 1000 \text{ mg/g}$
- Weigh the compound: Carefully weigh the calculated amount of **JNJ-6379** powder using an analytical balance in a fume hood or other contained environment.
- Dissolve in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the **JNJ-6379** powder.
- Mix thoroughly: Securely cap the vial and vortex for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.^[4]

Gentle warming to 37°C can also aid solubility.[4]

- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling **JNJ-6379** and DMSO.
- Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) for **JNJ-6379** for specific handling and safety information.

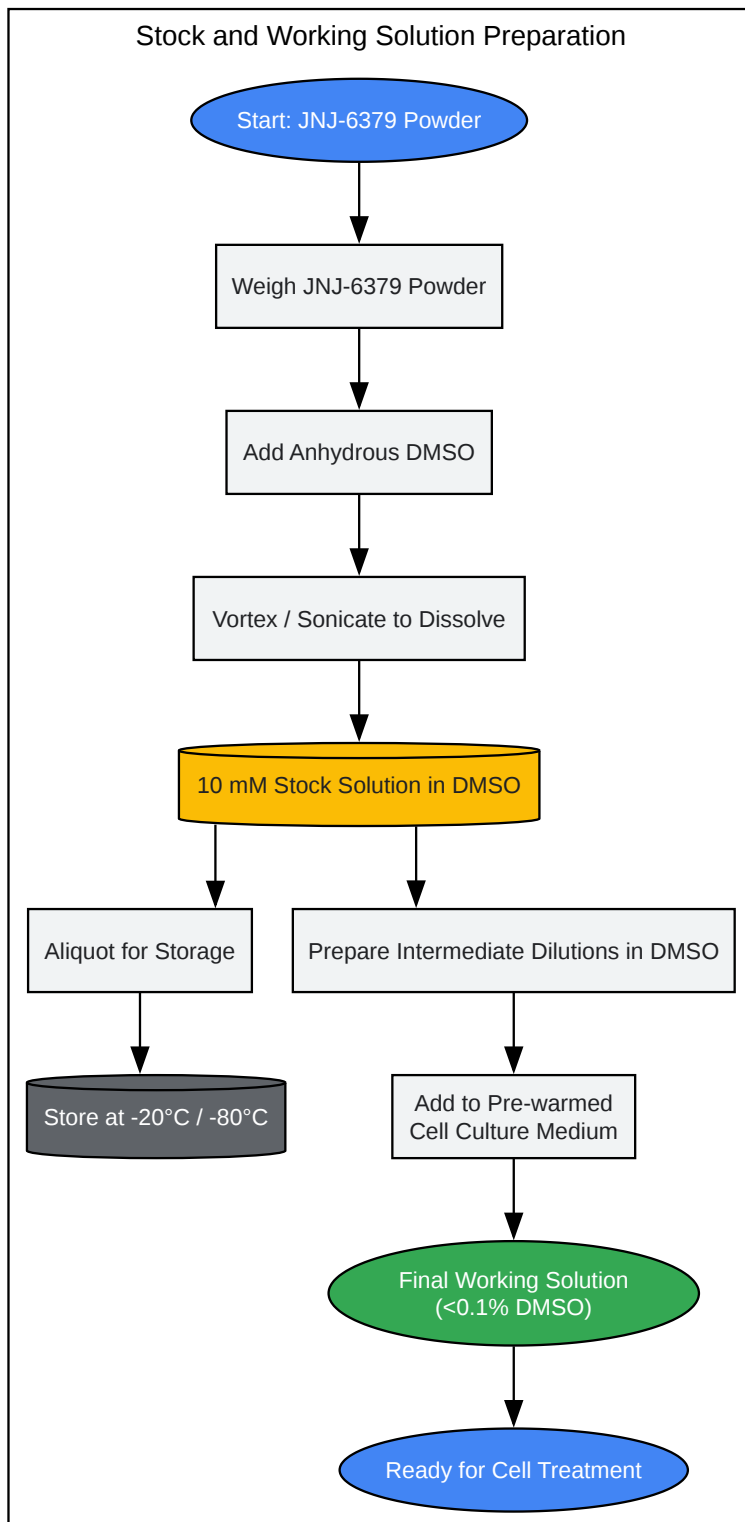
Preparation of Working Solutions for Cell-Based Assays

To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in cell culture media should ideally be kept below 0.1% (v/v).[5]

Procedure:

- Intermediate Dilutions: Prepare a series of intermediate dilutions of the 10 mM **JNJ-6379** stock solution in 100% DMSO. This is crucial to avoid precipitation of the compound when added to the aqueous culture medium.
- Final Dilution: Add a small volume of the appropriate intermediate DMSO stock to the pre-warmed cell culture medium to achieve the desired final concentration of **JNJ-6379**. Mix gently but thoroughly by swirling or pipetting.
- Vehicle Control: It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of **JNJ-6379** being tested.[5]

Workflow for preparing JNJ-6379 solutions for in vitro use.



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Caption: Workflow for preparing **JNJ-6379** solutions for in vitro use.

Troubleshooting

- Precipitation upon addition to aqueous media: This is a common issue with hydrophobic compounds. To prevent this, ensure that intermediate dilutions are made in 100% DMSO before the final dilution into the aqueous medium. Also, ensure the final DMSO concentration is as low as possible.
- Compound does not fully dissolve in DMSO: Use sonication and/or gentle warming (37°C) to aid dissolution.^[4] Ensure the DMSO is anhydrous, as water contamination can reduce solubility.^[4]

Conclusion

JNJ-6379 (Bersacapavir) is a promising anti-HBV agent with a dual mechanism of action. Proper handling and preparation of **JNJ-6379** solutions in DMSO are critical for obtaining reliable and reproducible results in in vitro studies. The protocols and information provided in this document are intended to guide researchers in the effective use of this compound.

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